N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide
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Overview
Description
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide is a chemical compound known for its potential therapeutic applications. It is a small molecule inhibitor that has been extensively studied for its ability to inhibit the enzyme 20-hydroxyeicosatetraenoic acid synthase, which plays a role in the biosynthesis of 20-hydroxyeicosatetraenoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond in the pent-4-enamide moiety can be reduced to form the corresponding alkane.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its potential therapeutic effects, particularly in conditions related to the enzyme 20-hydroxyeicosatetraenoic acid synthase.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme 20-hydroxyeicosatetraenoic acid synthase. This enzyme is involved in the biosynthesis of 20-hydroxyeicosatetraenoic acid, a molecule that plays a role in various physiological processes. By inhibiting this enzyme, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide can modulate these processes, potentially leading to therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
N-[(1R,3R,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pent-4-enamide: Shares a similar structure but differs in stereochemistry.
N-[(1S,3R,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pent-4-enamide: Another stereoisomer with similar properties.
Uniqueness
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide is unique due to its specific inhibition of 20-hydroxyeicosatetraenoic acid synthase, which distinguishes it from other compounds with similar structures but different biological targets.
Properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pent-4-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-3-4-11(15)12-9-5-8(7-13)10(14)6-9/h2,8-10,13-14H,1,3-7H2,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIOPPHQAJZATC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1CC(C(C1)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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